5-Formyl-dCTP
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Overview
Description
5-Formyl-deoxycytidine triphosphate is a modified nucleotide that can be used for DNA synthesis . It is a derivative of deoxycytidine triphosphate, where the hydrogen atom at the 5th position of the cytosine ring is replaced by a formyl group. This modification allows it to be used in various biochemical and molecular biology applications, particularly in the study of DNA methylation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-deoxycytidine triphosphate involves the modification of deoxycytidine triphosphate. One efficient method for its preparation is the P(V)-N activation strategy, which has been optimized for gram-scale synthesis .
Industrial Production Methods
While specific industrial production methods for 5-Formyl-deoxycytidine triphosphate are not widely documented, the general approach involves large-scale synthesis using the aforementioned P(V)-N activation strategy. This method ensures high-quality production of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-deoxycytidine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-carboxyl-deoxycytidine triphosphate, 5-hydroxymethyl-deoxycytidine triphosphate, and other substituted derivatives .
Scientific Research Applications
5-Formyl-deoxycytidine triphosphate has several scientific research applications, including:
DNA Synthesis: It is used as a modified nucleotide in DNA synthesis, allowing researchers to study DNA replication and repair mechanisms.
Epigenetics: It is employed in the study of DNA methylation and demethylation processes, providing insights into gene expression regulation.
Gene Expression: It is used in the analysis of gene expression patterns and the identification of regulatory elements in the genome.
Biotechnology: It is utilized in various biotechnological applications, including the development of diagnostic tools and therapeutic agents.
Mechanism of Action
5-Formyl-deoxycytidine triphosphate exerts its effects by incorporating into DNA during replication. The formyl group at the 5th position of the cytosine ring can interact with DNA polymerases and other enzymes involved in DNA synthesis, leading to modifications in the DNA structure and function . This interaction can affect the fidelity of DNA replication and the stability of the DNA molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-deoxycytidine triphosphate
- 5-Carboxyl-deoxycytidine triphosphate
- 5-Methyl-deoxycytidine triphosphate
Uniqueness
5-Formyl-deoxycytidine triphosphate is unique due to the presence of the formyl group, which allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable tool in the study of DNA methylation and gene expression .
Properties
Molecular Formula |
C10H12Li4N3O14P3 |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3R,5R)-5-(4-amino-5-formyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N3O14P3.4Li/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,6-8,15H,1,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-;;;;/m1..../s1 |
InChI Key |
MCHGSMXQXUSFEK-REXUZYNASA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
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